molecular formula C23H22N2O4S B2443641 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide CAS No. 921920-13-0

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide

Cat. No.: B2443641
CAS No.: 921920-13-0
M. Wt: 422.5
InChI Key: PQLRZDAIKVDYGG-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-2-25-20-10-6-7-11-22(20)29-21-13-12-18(16-19(21)23(25)26)24-30(27,28)15-14-17-8-4-3-5-9-17/h3-13,16,24H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLRZDAIKVDYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O3 and features a unique structure characterized by:

  • Dibenzo[b,f][1,4]oxazepine core : Known for diverse biological activities.
  • Functional groups : An ethyl group, an oxo group, and a sulfonamide moiety.

1. Histone Deacetylase Inhibition

Compounds in the dibenzo[b,f][1,4]oxazepine class have shown promise as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and are implicated in cancer progression. The inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

2. Antigiardial Activity

Research indicates that related compounds exhibit significant antigiardial activity against Giardia duodenalis. This suggests potential therapeutic applications in treating parasitic infections.

3. Angiogenesis Inhibition

The compound has been identified as an angiogenesis inhibitor, which is crucial for cancer therapy as it prevents the formation of new blood vessels that tumors need to grow .

Case Studies and Experimental Data

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
HDAC InhibitionModulation of gene expression
AntigiardialInhibition of Giardia duodenalis
Angiogenesis InhibitionInhibition of blood vessel formation

Case Study Example : A study on related dibenzo[b,f][1,4]oxazepine derivatives demonstrated significant HDAC inhibitory activity with IC50 values in the low micromolar range. These findings underscore the potential for this compound class in developing anticancer therapies.

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymatic Targets : The structural features allow for specific interactions with HDACs and other enzymes involved in cellular signaling pathways.
  • Alteration of Gene Expression Profiles : By inhibiting HDACs, the compound may lead to changes in the expression of genes related to cell cycle regulation and apoptosis.

Preparation Methods

Cyclocondensation of 2-Aminophenols and 2-Halobenzaldehydes

A widely adopted method involves the cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes under basic conditions. For instance, reacting 2-amino-4-nitrophenol with 2-chlorobenzaldehyde in the presence of potassium carbonate yields the oxazepine ring via nucleophilic aromatic substitution (SNAr). This method achieves moderate yields (55–68%) but requires careful temperature control (80–100°C) to prevent side reactions.

Smiles Rearrangement-Mediated Cyclization

Alternative approaches leverage Smiles rearrangement to form the oxazepine core. In one protocol, 2-(2-bromophenoxy)aniline undergoes base-mediated cyclization in dimethyl sulfoxide (DMSO) at 120°C, producing the dibenzo[b,f]oxazepine skeleton in 72% yield. This method benefits from regioselectivity but demands anhydrous conditions to avoid hydrolysis of intermediates.

Sulfonamide Coupling at Position 2

The final step involves coupling 2-phenylethanesulfonamide to the functionalized oxazepine core.

Direct Sulfonylation

Reaction of the 2-amino-dibenzo[b,f]oxazepine derivative with 2-phenylethanesulfonyl chloride in pyridine at −10°C affords the target compound in 78% yield. Pyridine acts as both base and solvent, neutralizing HCl byproducts. Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.

Buchwald-Hartwig Amination

For halogenated precursors, palladium-catalyzed coupling offers an alternative. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C, 2-bromo derivatives couple with 2-phenylethanesulfonamide to yield the product in 65% efficiency. This method avoids harsh conditions but requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Key Steps Yield (%) Scalability Complexity
Cyclocondensation SNAr cyclization → Ethylation → Oxidation → Sulfonylation 62 Moderate High
Smiles Rearrangement Smiles cyclization → Ethylation → Oxidation → Buchwald coupling 58 Low Very High
Patent Route Alkoxyhalogenation → Hydrolysis → Sulfonylation 71 High Moderate

Mechanistic Insights and Optimization

Solvent Effects on Cyclization

Polar aprotic solvents like DMSO enhance cyclization rates by stabilizing transition states through dipole interactions. In contrast, 1,4-dioxane favors intermolecular reactions, necessitating longer reaction times.

Protecting Group Strategies

Temporary protection of the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during ethylation and oxidation steps. Deprotection with trifluoroacetic acid (TFA) restores the free sulfonamide post-functionalization.

Purification Challenges

Chromatographic separation of regioisomers remains a bottleneck. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity but increases production costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors minimizes exothermic risks during ethylation and sulfonylation. A pilot-scale setup using microreactors demonstrated a 22% increase in overall yield compared to batch processes.

Green Chemistry Metrics

Solvent recycling and catalyst recovery significantly improve process sustainability. For instance, recovering Pd catalysts via filtration reduces heavy metal waste by 40%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with dibenzo[b,f][1,4]oxazepine core functionalization. Key steps include:

  • Sulfonamide Coupling : Reacting the oxazepine intermediate with 2-phenylethanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    • Critical Parameters : Temperature control (<10°C during sulfonamide coupling) and inert atmosphere (N₂/Ar) prevent side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkage (δ 3.5–4.0 ppm for –SO₂–NH–) and aromatic protons (δ 6.8–8.2 ppm) .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water) to assess purity (>98% for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: calculated based on C₂₄H₂₁N₂O₄S) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water. Use DMSO stock solutions (≤10 mM) for in vitro assays to avoid precipitation .
  • Stability : Stable at −20°C for >6 months. Degrades at pH >8 (hydrolysis of sulfonamide group); use neutral buffers (e.g., PBS) for biological testing .

Advanced Research Questions

Q. How can target engagement and mechanism of action be systematically investigated?

  • Methodological Approaches :

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO₂ hydration .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to identify affinity .
  • Transcriptomic Profiling : RNA-seq of treated cell lines to map pathway modulation (e.g., NF-κB or MAPK) .
    • Data Interpretation : IC₅₀ values <1 μM suggest high potency; discrepancies between enzyme and cellular assays may indicate off-target effects .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

  • Case Study : Methyl vs. ethyl substituents at position 10 ( vs. 2):

  • Methyl Analog : Higher solubility but lower CYP450 stability .
  • Ethyl Derivative : Improved metabolic stability (t₁/₂ >2 hrs in liver microsomes) but reduced aqueous solubility .
    • Resolution : Perform head-to-head comparisons under standardized assays (e.g., same cell line, serum concentration) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

  • SAR Insights :

  • Sulfonamide Substituents : 2-Phenylethane enhances lipophilicity (logP ∼3.5), improving blood-brain barrier penetration .
  • Oxazepine Core Modifications : Chlorine at position 8 () increases cytotoxicity (IC₅₀ ∼50 nM in HeLa cells) but raises hepatotoxicity risk.
    • Design Strategy : Introduce polar groups (e.g., –OH, –COOH) to balance logP and reduce toxicity .

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